![molecular formula C23H20N2O3 B2671785 3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-64-7](/img/structure/B2671785.png)
3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It might involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This might include its reactivity with various reagents, the conditions under which it reacts, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Antidepressant Activity
The DBO ring system is found in several antidepressant compounds . Researchers have investigated the potential of this compound as an antidepressant due to its structural resemblance to known antidepressants. Further studies are needed to elucidate its mechanism of action and efficacy.
Calcium Channel Antagonism
DBO derivatives have been investigated as calcium channel blockers . These compounds modulate calcium influx, which is crucial for various physiological processes. Exploring the calcium channel antagonistic activity of our compound could contribute to cardiovascular research.
Histamine H4 Receptor Agonism
Histamine H4 receptors play a role in immune responses and inflammation. Some DBO derivatives exhibit histamine H4 receptor agonist activity . Investigating whether our compound interacts with this receptor could have implications for allergy and immune-related disorders.
HIV-1 Reverse Transcriptase Inhibition
Certain DBO derivatives act as non-nucleoside inhibitors of HIV-1 reverse transcriptase . Studying the inhibitory effects of our compound on viral replication may contribute to antiretroviral drug development.
Lachrymatory Agent
Interestingly, DBO compounds have been associated with lachrymatory (tear-inducing) effects . While this property may seem unusual, understanding the underlying mechanisms could have practical applications, such as in riot control or self-defense devices.
Nutritional Stress Response Enhancement
Studies have shown that DBO derivatives enhance the body’s response to nutritional stress, improving fur quality and overall health in animals . Investigating whether our compound has similar effects could be relevant for livestock management.
Reducing Stress-Induced Mortality in Transport and Slaughter
Transport stress and slaughter stress can impact animal welfare and meat quality. DBO derivatives have been explored to reduce stress-related mortality during transportation and slaughter . Our compound’s potential in this context warrants further investigation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-13-4-8-21-19(10-13)25-23(27)18-12-17(7-9-20(18)28-21)24-22(26)16-6-5-14(2)15(3)11-16/h4-12H,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAQMKUNMTOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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